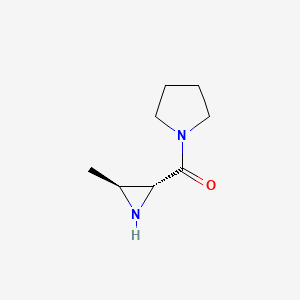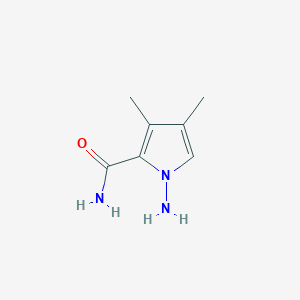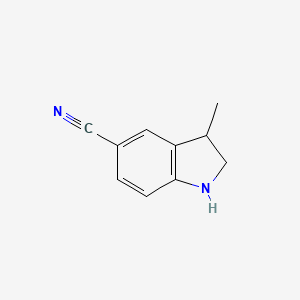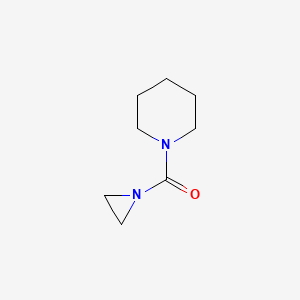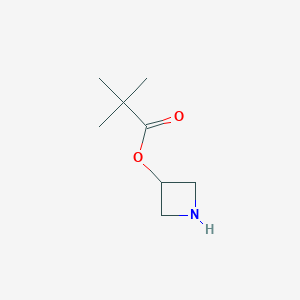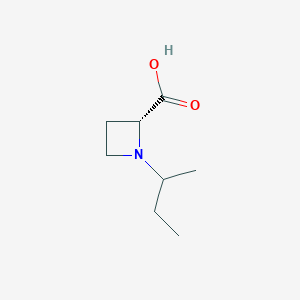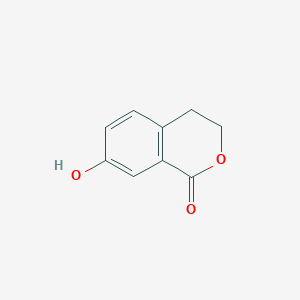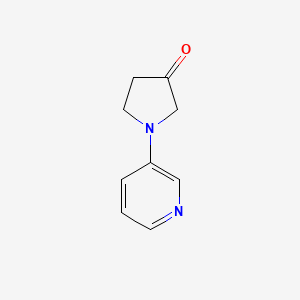![molecular formula C10H10N2 B15071905 1,5,6,7-Tetrahydroindeno[5,6-d]imidazole](/img/structure/B15071905.png)
1,5,6,7-Tetrahydroindeno[5,6-d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,6,7-Tetrahydroindeno[5,6-d]imidazole is a heterocyclic compound that features an indeno-imidazole core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,5,6,7-Tetrahydroindeno[5,6-d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach involves the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions are often carried out under microwave irradiation to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired scale, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,5,6,7-Tetrahydroindeno[5,6-d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different degrees of saturation.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include substituted imidazole derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
1,5,6,7-Tetrahydroindeno[5,6-d]imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and functional materials.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1,5,6,7-Tetrahydroindeno[5,6-d]imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structural modifications . The exact molecular targets and pathways are subject to ongoing research and may vary based on the specific application.
Comparaison Avec Des Composés Similaires
- 1,5,6,7-Tetrahydro-4H-indol-4-one
- 4,5,6,7-Tetrahydro-4-oxoindole
- 1,2,4,5-Tetrasubstituted imidazoles
Uniqueness: 1,5,6,7-Tetrahydroindeno[5,6-d]imidazole is unique due to its indeno-imidazole core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for functionalization .
Propriétés
Formule moléculaire |
C10H10N2 |
|---|---|
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
3,5,6,7-tetrahydrocyclopenta[f]benzimidazole |
InChI |
InChI=1S/C10H10N2/c1-2-7-4-9-10(12-6-11-9)5-8(7)3-1/h4-6H,1-3H2,(H,11,12) |
Clé InChI |
CKTSSVJHUFJXSR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC3=C(C=C2C1)N=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Isoxazolo[4,5-B]indole](/img/structure/B15071828.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone](/img/no-structure.png)
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B15071846.png)
![(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one](/img/structure/B15071849.png)
